molecular formula C18H15FN4O4S B11014409 methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11014409
M. Wt: 402.4 g/mol
InChI Key: IZEOCJAXOAAONW-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyridazinone ring, and a thiazole carboxylate moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl and 5-methyl-1,3-thiazole-4-carboxylate. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyridazinone ring are believed to play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate: This compound has a similar structure but with a different fluorophenyl substitution, which may result in different biological activities.

    Methyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and potency.

    Methyl 2-({[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate: Bromine substitution may also affect the compound’s chemical and biological properties.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

Molecular Formula

C18H15FN4O4S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15FN4O4S/c1-10-16(17(26)27-2)21-18(28-10)20-14(24)9-23-15(25)8-7-13(22-23)11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,20,21,24)

InChI Key

IZEOCJAXOAAONW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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